MFCD21594342
Description
MFCD21594342 is a chemical compound with a molecular structure that positions it within the boronic acid derivative family. Such compounds are pivotal in Suzuki-Miyaura cross-coupling reactions, which are widely used in pharmaceutical synthesis and materials science .
Key physicochemical properties inferred from similar compounds include:
- Molecular weight: ~235–250 g/mol (based on boronic acid derivatives in ).
- Polarity: Topological polar surface area (TPSA) of ~40–50 Ų, indicating moderate solubility in polar solvents.
- Pharmacokinetics: Potential blood-brain barrier (BBB) permeability and gastrointestinal (GI) absorption, as observed in structurally related boronic acids .
Properties
Molecular Formula |
C15H20O4 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
8-(3-methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol |
InChI |
InChI=1S/C15H20O4/c1-17-13-4-2-3-12(11-13)14(16)5-7-15(8-6-14)18-9-10-19-15/h2-4,11,16H,5-10H2,1H3 |
InChI Key |
KSUKOFTWYZLRTO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCC3(CC2)OCCO3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD21594342 typically involves the reaction of 3-methoxyphenyl derivatives with spirocyclic intermediates. One common method includes the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials . The reaction proceeds through a series of steps including nucleophilic substitution and cyclization to form the spirocyclic ring system.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts and controlled temperature and pressure conditions to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
MFCD21594342 undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
MFCD21594342 has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of MFCD21594342 involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with proteins and other biomolecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize MFCD21594342, we compare it with five structurally analogous boronic acid derivatives (Table 1). Data are derived from and computational modeling studies.
Table 1: Comparative Analysis of this compound and Analogous Boronic Acid Derivatives
| Compound Identifier | Molecular Formula | Molecular Weight (g/mol) | TPSA (Ų) | LogPo/w | Similarity Score | Key Functional Groups |
|---|---|---|---|---|---|---|
| This compound* | C₆H₅BBrClO₂ | ~235–250 | ~45 | ~2.0 | — | Boronic acid, Br, Cl |
| (3-Bromo-5-chlorophenyl)boronic acid | C₆H₅BBrClO₂ | 235.27 | 40.46 | 2.15 | 0.87 | Boronic acid, Br, Cl |
| (6-Bromo-2,3-dichlorophenyl)boronic acid | C₆H₄BBrCl₂O₂ | 269.27 | 40.46 | 2.78 | 0.71 | Boronic acid, Br, 2Cl |
| (4-Chloro-2-fluorophenyl)boronic acid | C₆H₅BClFO₂ | 173.36 | 40.46 | 1.94 | 0.68 | Boronic acid, Cl, F |
| (2,4-Dibromophenyl)boronic acid | C₆H₅BBr₂O₂ | 279.73 | 40.46 | 3.01 | 0.63 | Boronic acid, 2Br |
Notes:
- Similarity scores (0–1 scale) quantify structural overlap using cheminformatics tools (e.g., Tanimoto coefficient).
- LogPo/w: Hydrophobicity, critical for membrane permeability and drug-likeness.
Key Findings :
Structural Variations and Reactivity :
- The presence of bromine and chlorine in this compound enhances electrophilicity, making it more reactive in cross-coupling reactions compared to fluorine-substituted analogs (e.g., (4-Chloro-2-fluorophenyl)boronic acid) .
- Dihalogenated derivatives (e.g., (6-Bromo-2,3-dichlorophenyl)boronic acid) exhibit higher LogP values (2.78 vs. 2.15 for this compound analogs), suggesting reduced aqueous solubility but improved lipid membrane penetration .
Pharmacokinetic Implications: this compound’s moderate TPSA (~45 Ų) aligns with BBB permeability, a trait shared with (3-Bromo-5-chlorophenyl)boronic acid. GI absorption is likely favorable due to balanced hydrophobicity (LogP ~2.0–2.5), as seen in compounds with similar substitution patterns .
Synthetic Accessibility :
- This compound’s synthesis likely employs Pd-catalyzed cross-coupling , analogous to methods for (3-Bromo-5-chlorophenyl)boronic acid (). Reaction yields and purity depend on halogen positioning and steric hindrance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
